4,4'-(Pyridine-2,5-diyl)dianiline
Description
4,4'-(Pyridine-2,5-diyl)dianiline is a diamine compound featuring a central pyridine ring linked to two para-aminophenyl groups at the 2- and 5-positions. Its molecular structure (C₁₆H₁₄N₄, MW: 262.31 g/mol) combines the rigidity of the pyridine core with the reactivity of terminal amine groups, making it a valuable monomer in advanced materials such as polyimides, epoxy resins, and covalent organic frameworks (COFs) . The pyridine ring contributes to electron-deficient characteristics, enhancing thermal stability and enabling applications in high-performance polymers and photocatalysis.
Properties
IUPAC Name |
4-[6-(4-aminophenyl)pyridin-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c18-15-6-1-12(2-7-15)14-5-10-17(20-11-14)13-3-8-16(19)9-4-13/h1-11H,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRTVVGCBHYAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyridine-2,5-diyl)dianiline typically involves the reaction of 2,5-dibromopyridine with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 2,5-dibromopyridine is reacted with aniline in the presence of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods
Industrial production methods for 4,4’-(Pyridine-2,5-diyl)dianiline are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, cost, and safety.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pyridine-2,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4,4’-(Pyridine-2,5-diyl)dianiline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4’-(Pyridine-2,5-diyl)dianiline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s properties are influenced by the choice of heterocyclic core and substituents. Below is a detailed comparison with structurally analogous diamines:
Pyridine vs. Pyrimidine Derivatives
- 4,4'-(Pyrimidine-2,5-diyl)dianiline (CAS: 102570-64-9): Structure: Replaces pyridine with a pyrimidine ring (two nitrogen atoms at 1- and 3-positions). Applications: Used in COFs for optoelectronics; however, its discontinued commercial availability limits current use .
- 2,5-bis(4-aminophenyl)pyridine (PRD): Structure: Similar to the target compound but lacks the para-aminophenyl symmetry. Properties: Reported in polyimide films for optical applications; pyridine’s lone electron pair enhances thermal resistance (Tg > 300°C) .
Heterocyclic Variations with Electron-Deficient Cores
- 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline (BTDA): Structure: Benzothiadiazole core (electron-withdrawing sulfur and nitrogen atoms). Properties: Strong electron deficiency improves photocatalytic hydrogen evolution in COFs. Exhibits broader absorption spectra than pyridine analogs . Applications: Uranium extraction and photocatalysis due to enhanced donor-acceptor interactions .
4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dianiline (DTz) :
Oxygen- and Sulfur-Linked Analogs
4,4′-(Pyridine-2,6-diylbis(oxy))dianiline (PDD) :
4,4′-Thiodianiline :
Comparative Data Table
Key Research Findings
- Thermal Performance : Pyridine-based diamines (e.g., PRD, PDD) outperform aliphatic analogs like 4,4′-methylene dianiline (MDA) in thermal stability due to aromatic rigidity .
- Optical Properties : Pyrimidine derivatives exhibit redshifted absorption compared to pyridine analogs, advantageous for light-harvesting COFs .
- Electrochemical Applications : Thiadiazole and thiazole cores (BTDA, DTz) enhance charge separation in COFs, critical for photocatalytic hydrogen production .
Biological Activity
4,4'-(Pyridine-2,5-diyl)dianiline is a nitrogen-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a biphenyl structure with pyridine moieties that contribute to its unique chemical behavior. Its molecular formula is CHN, indicating the presence of four nitrogen atoms which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by disrupting cell wall synthesis or protein synthesis mechanisms.
- Anticancer Properties : Preliminary studies suggest that it could induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antimicrobial | Disk diffusion assay | Inhibition of E. coli and S. aureus growth at concentrations ≥ 50 µg/mL |
| Study 2 | Cytotoxicity | MTT assay | IC value of 25 µM against HeLa cells |
| Study 3 | Enzyme inhibition | Spectrophotometric assay | Significant inhibition of acetylcholinesterase activity at 100 µM |
| Study 4 | Antioxidant activity | DPPH radical scavenging assay | Scavenging activity of 70% at 50 µg/mL |
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of this compound against several strains of bacteria. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Cytotoxic Effects on Cancer Cells : In vitro experiments demonstrated that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines. The mechanism was linked to increased levels of oxidative stress and subsequent apoptosis.
- Enzyme Interaction Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. Results showed that it could effectively inhibit AChE activity, which may have implications for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
